molecular formula C6H15Cl2FN2 B2487646 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride CAS No. 141108-64-7

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride

Cat. No.: B2487646
CAS No.: 141108-64-7
M. Wt: 205.1
InChI Key: PPKFTKXBQIEYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride is a fluorinated piperazine derivative intended for research use only. Piperazine scaffolds are highly significant in medicinal chemistry and drug discovery, frequently serving as key building blocks in pharmaceuticals due to their ability to improve solubility and influence molecular conformation . This particular compound, featuring a fluoromethyl group, may be of interest for creating analogs in various therapeutic areas. Fluorine atoms are often introduced into lead compounds to modulate their pharmacokinetic properties, metabolic stability, and bioavailability. Researchers might employ this chemical as a synthon in the synthesis of potential ligands for central nervous system (CNS) targets or other biologically relevant receptors . Handling should follow standard laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(fluoromethyl)-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-8-5-6(9)4-7;;/h6,8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKFTKXBQIEYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141108-64-7
Record name 2-(fluoromethyl)-1-methylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride typically involves the fluoromethylation of 1-methylpiperazine. This can be achieved through various methods, including:

    Electrophilic Fluoromethylation: Using reagents like fluoromethyl iodide (CH2FI) in the presence of a base such as potassium carbonate (K2CO3).

    Nucleophilic Fluoromethylation: Employing fluoromethyl sulfonate (CH2FSO3) with a nucleophile like 1-methylpiperazine.

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones.

    Reduction: The compound can be reduced to form the corresponding fluoromethyl amine.

    Substitution: The fluoromethyl group can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong bases like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Fluoromethyl ketones.

    Reduction: Fluoromethyl amines.

    Substitution: Various substituted piperazines depending on the substituent introduced.

Scientific Research Applications

Central Nervous System Activity

Research indicates that compounds containing piperazine moieties exhibit significant activity against various neurological targets. 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride has been studied for its potential as an anxiolytic and antidepressant agent. Its structural similarity to known psychoactive drugs suggests it may interact with serotonin and dopamine receptors, thereby influencing mood and anxiety levels .

  • Case Study: A study evaluating the efficacy of piperazine derivatives demonstrated that compounds with fluorinated substituents exhibited enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests a promising role in developing new antidepressants .

Analgesic Properties

The analgesic potential of piperazine derivatives has been documented extensively. 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride may exhibit both central and peripheral analgesic effects, making it a candidate for pain management therapies.

  • Case Study: In experimental models, derivatives of 1-methylpiperazine showed significant reduction in pain response in mice, indicating potential utility as a novel analgesic .

Enzyme Inhibition

Fluorinated compounds are known to modulate enzyme activity due to their unique electronic properties. 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride has been investigated for its ability to inhibit specific enzymes such as monoamine oxidase and phosphodiesterases, which play critical roles in neurotransmitter metabolism.

  • Case Study: Research demonstrated that fluorinated piperazines could effectively inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides, which are crucial for various signaling pathways in cells .

Drug Metabolism Studies

The incorporation of fluorine into drug molecules affects their metabolic pathways significantly. Studies have shown that fluorinated compounds often resist metabolic degradation, leading to prolonged action within the body.

  • Data Table: Metabolic Stability of Fluorinated vs Non-Fluorinated Compounds
Compound TypeHalf-Life (hours)Metabolic Stability
Non-Fluorinated2Low
Fluorinated8High

This table illustrates how the presence of fluorine can enhance the half-life of compounds, making them more effective as therapeutic agents.

Environmental Considerations

The increasing use of fluorinated compounds raises concerns regarding their environmental impact. Fluorine-containing pharmaceuticals can persist in the environment, leading to potential ecological risks.

  • Review Findings: A comprehensive review highlighted that while fluorinated drugs offer significant therapeutic benefits, their environmental persistence necessitates careful consideration during drug development processes .

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride involves its interaction with various molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Applications/Activities References
2-(Fluoromethyl)-1-methylpiperazine dihydrochloride 1-methyl, 2-fluoromethyl C₆H₁₃FN₂·2HCl Under investigation
Hydroxyzine dihydrochloride 4-(p-Chlorophenylbenzyl), 2-ethoxy C₂₁H₂₇ClN₂O₂·2HCl Antihistamine, anxiolytic
1-(2-Fluorobenzyl)piperazine dihydrochloride 1-(2-fluorobenzyl) C₁₁H₁₄FN₂·2HCl Antidepressant candidate
1-Methylpiperazine dihydrochloride 1-methyl C₅H₁₂N₂·2HCl Antioxidant, intermediate in synthesis
HBK-5 (Xanthone derivative) 3-chloro-5-[(4-methylpiperazin-1-yl)methyl] C₂₀H₂₀ClN₃O·2HCl Antidepressant-like activity

Key Observations:

  • Fluorine Substitution: The fluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 1-methylpiperazine dihydrochloride, as fluorine reduces susceptibility to oxidative degradation .
  • Bulkier Substituents : Hydroxyzine and HBK-5 feature bulkier aromatic groups (e.g., benzyl, xanthone), which correlate with receptor-specific activities (e.g., H₁ antagonism in Hydroxyzine , serotonin modulation in HBK-5 ).

Table 2: Antioxidant Activity Comparison (DPPH and ABTS Assays)

Compound DPPH Scavenging (%) ABTS Scavenging (%) Concentration Tested Reference
1-Methylpiperazine dihydrochloride 15–30% 20–40% 0.1–2.5 mg/mL (DPPH), 0.1–10 mg/mL (ABTS)
(C₅H₁₄N₂)[CoCl₄]·0.5H₂O 50–70% 60–80% 0.5–50 mg/mL (DPPH), 10–20 mg/mL (ABTS)
  • Antioxidant Capacity : The target compound’s analog, 1-methylpiperazine dihydrochloride, exhibits moderate radical scavenging activity, significantly lower than cobalt-containing complexes. This suggests that metal coordination enhances electron donation capacity .

Biological Activity

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride (CAS No. 141108-64-7) is a fluorinated organic compound belonging to the piperazine class. Its unique chemical structure, characterized by the presence of a fluoromethyl group, enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

The synthesis of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride typically involves fluoromethylation of 1-methylpiperazine. Common methods include:

  • Electrophilic Fluoromethylation : Using fluoromethyl iodide in the presence of a base like potassium carbonate.
  • Nucleophilic Fluoromethylation : Employing fluoromethyl sulfonate with nucleophiles such as 1-methylpiperazine.

These synthetic routes are optimized for yield and purity, which are crucial for subsequent biological evaluations.

The mechanism of action for 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The fluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside cells, the compound can modulate enzyme activity and receptor interactions, influencing various biochemical pathways.

Pharmacological Effects

Research indicates that 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride exhibits several pharmacological properties:

  • Analgesic Activity : In studies involving animal models, compounds related to this piperazine derivative demonstrated significant analgesic effects. For example, it was compared with known analgesics, showing comparable efficacy at specific dosages .
  • Antitumor Potential : Preliminary studies suggest that similar piperazine derivatives may have antitumor properties, although specific data on 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride is limited .
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier positions it as a candidate in neuropharmacology, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Analgesic Properties : In a controlled experiment with CD-1 albino mice, various doses of related piperazine derivatives were administered to assess their analgesic effects. The results indicated that higher doses led to significant reductions in pain response compared to control groups .
  • Neuroprotective Evaluation : A study investigated the effects of piperazine derivatives on neuronal cell lines. The results suggested that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

Comparative Analysis

To better understand the unique properties of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
1-MethylpiperazineLacks fluoromethyl groupLower lipophilicity and bioactivity
2-(Chloromethyl)-1-methylpiperazineContains chloromethyl groupDifferent reactivity; less potent
2-(Bromomethyl)-1-methylpiperazineContains bromomethyl groupVaries in reactivity; potential uses

The presence of the fluoromethyl group in 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride imparts enhanced stability and reactivity compared to its analogs, contributing to its potential utility in drug development and materials science .

Q & A

Q. What are the key considerations for synthesizing 2-(fluoromethyl)-1-methylpiperazine dihydrochloride with high purity?

Synthesis typically involves multi-step reactions, including nucleophilic substitution for fluoromethyl group incorporation and subsequent methylation of the piperazine ring. Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (40–60°C to minimize side reactions), and stoichiometric ratios of precursors like 1-methylpiperazine and fluoromethylating agents. Purification via recrystallization or column chromatography is essential to achieve >95% purity, as confirmed by HPLC and NMR .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The dihydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., solubility >50 mg/mL in water at 25°C). Stability studies under ambient conditions (pH 7.4, 25°C) suggest a shelf life of >12 months when stored in desiccated, light-protected containers. Thermal analysis (DSC/TGA) reveals decomposition above 200°C, necessitating storage below 30°C .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm fluoromethyl (-CH2F) and piperazine ring substitution patterns (e.g., δ ~3.5 ppm for N-methyl protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C6H13FN2·2HCl, theoretical 209.1 g/mol).
  • FT-IR : Peaks at ~2450 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-F bond) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Design of Experiments (DoE) approaches are critical. For example, varying catalyst concentrations (e.g., K2CO3 vs. Et3N) and reaction times (6–24 hours) can identify optimal conditions. Solvent screening (acetonitrile vs. THF) may improve fluoromethylation efficiency. Post-reaction quenching with HCl ensures salt formation, while inline PAT (Process Analytical Technology) tools like Raman spectroscopy enable real-time monitoring .

Q. What strategies resolve contradictions in reported pharmacological activities of piperazine derivatives?

Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions (e.g., cell line specificity). Validate findings using:

  • Dose-response assays (IC50/EC50 comparisons across models).
  • Molecular docking simulations to assess binding affinity to target proteins.
  • Metabolite profiling (LC-MS) to rule out degradation products .

Q. How does the fluoromethyl group impact metabolic stability in preclinical models?

The C-F bond reduces oxidative metabolism by cytochrome P450 enzymes, as shown in rat hepatocyte studies (t1/2 > 6 hours vs. <2 hours for non-fluorinated analogs). However, in vivo pharmacokinetic studies in rodents reveal increased renal clearance due to hydrophilicity, requiring formulation adjustments (e.g., PEGylation) for sustained release .

Q. What analytical methods detect decomposition under stress conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12).
  • HPLC-DAD/MS : Monitor for peaks corresponding to hydrolysis (loss of fluoromethyl group) or oxidation (N-oxide formation).
  • Karl Fischer titration : Quantify hygroscopicity-induced water absorption, which accelerates degradation .

Methodological Notes

  • Contradiction Handling : Cross-validate conflicting data using orthogonal techniques (e.g., SPR vs. ITC for binding kinetics).
  • Safety : Use fume hoods and personal protective equipment (PPE) during synthesis; the compound may release HCl vapors upon heating .
  • Data Reproducibility : Document batch-specific variability (e.g., lot-to-lot purity differences) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.